
12-O-Methyl Clarithromycin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-O-Methyl Clarithromycin-d3: is a deuterium-labeled analogue of 12-O-Methyl Clarithromycin, a methylated impurity of the semi-synthetic macrolide antibiotic Clarithromycin . This compound is primarily used in scientific research, particularly in the fields of proteomics and pharmacokinetics . The molecular formula of this compound is C39H68D3NO13, and it has a molecular weight of 765.00 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-O-Methyl Clarithromycin-d3 involves the methylation of Clarithromycin, followed by the incorporation of deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in the public domain. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized facilities equipped to handle stable isotope-labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
化学反应分析
Types of Reactions: 12-O-Methyl Clarithromycin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学研究应用
Chemistry: In chemistry, 12-O-Methyl Clarithromycin-d3 is used as a reference standard for the analysis of Clarithromycin and its metabolites. It is also used in studies involving the synthesis and characterization of macrolide antibiotics .
Biology: In biology, this compound is used to study the uptake and metabolism of Clarithromycin in various cell types. It helps in understanding the pharmacokinetics and pharmacodynamics of Clarithromycin.
Medicine: In medicine, this compound is used in research to develop new formulations and delivery methods for Clarithromycin. It is also used in studies investigating the efficacy and safety of Clarithromycin in treating bacterial infections.
作用机制
The mechanism of action of 12-O-Methyl Clarithromycin-d3 is similar to that of Clarithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the translocation of peptides during translation. This action results in the inhibition of bacterial growth and replication . The molecular targets include the bacterial ribosome and various enzymes involved in protein synthesis .
相似化合物的比较
Clarithromycin: The parent compound, widely used as an antibiotic.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: The precursor to Clarithromycin, with a similar structure and function.
Uniqueness: 12-O-Methyl Clarithromycin-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .
属性
分子式 |
C39H71NO13 |
|---|---|
分子量 |
765.0 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-13-(trideuteriomethoxy)-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C39H71NO13/c1-16-27-39(10,48-15)32(43)22(4)29(41)20(2)18-38(9,47-14)34(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(45)51-27)52-28-19-37(8,46-13)33(44)25(7)50-28/h20-28,30-34,36,42-44H,16-19H2,1-15H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1/i15D3 |
InChI 键 |
ZABLXHVYLJLDOX-HEGODINNSA-N |
手性 SMILES |
[2H]C([2H])([2H])O[C@@]1([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]([C@](C[C@H](C(=O)[C@@H]([C@H]1O)C)C)(C)OC)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)CC)C |
规范 SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


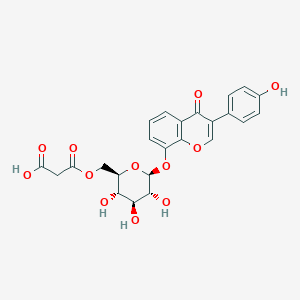
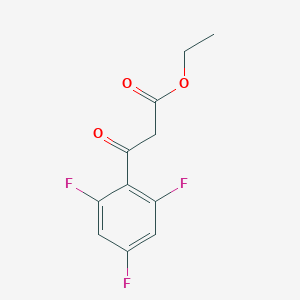
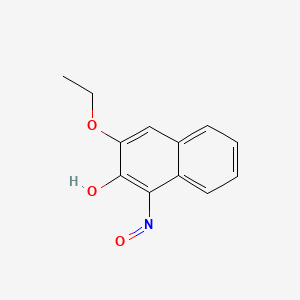
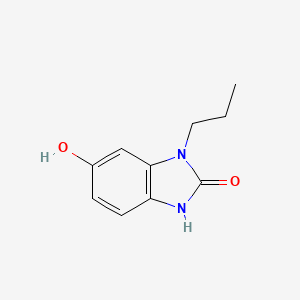
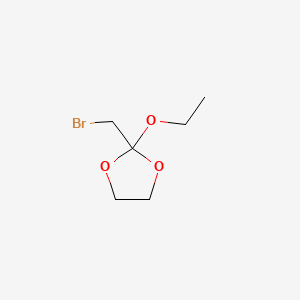


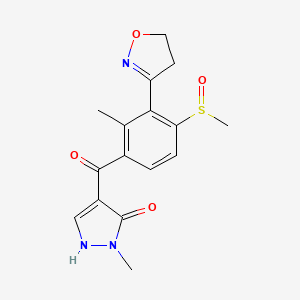

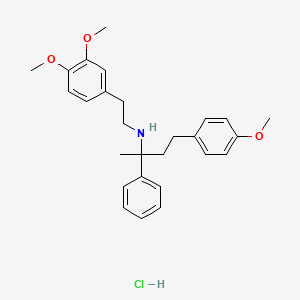
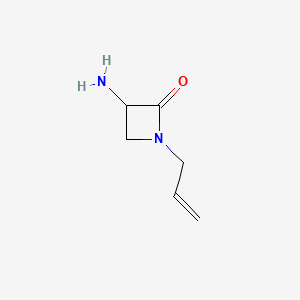
![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
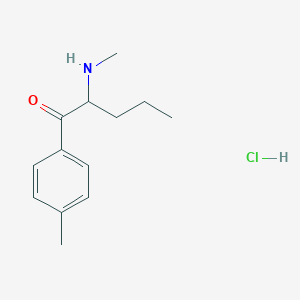
![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
